molecular formula C9H8N2O B063184 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde CAS No. 171919-36-1

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Cat. No.: B063184
CAS No.: 171919-36-1
M. Wt: 160.17 g/mol
InChI Key: IZPRBMBNUDLUMD-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is a heterocyclic compound with the molecular formula C9H8N2O. It is known for its unique structure, which combines a pyrrole ring fused to a pyridine ring, and a carboxaldehyde functional group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .

Scientific Research Applications

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde has a wide range of applications in scientific research:

Future Directions

While specific future directions for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde are not detailed in the search results, the study of pyrrolopyridine derivatives, in general, is a promising area of research, particularly in the development of new cancer therapeutics .

Preparation Methods

The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-bromo-5-iodopyridine, the compound can be synthesized through a series of reactions including cyclization and substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-3-2-4-10-9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPRBMBNUDLUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Phosphoryl chloride (5.15 ml, 55.3 mmol) was added dropwise to DMF (70 ml) under stirring at 0° C. After the reaction mixture was stirred at 0° C. for 10 minutes, a solution of 1-methyl-1H-pyrrolo(2,3-b)pyridine (4.87 g, 36.8 mmol) in DMF (5 ml) was added dropwise at the same temperature. After completion of the dropwise addition, the reaction mixture was stirred at 0° C. for 4 hours and at 60° C. for 3.5 hours. The reaction mixture was poured in ice water—a saturated aqueous solution of sodium bicarbonate to neutralize the mixture therewith, followed by extraction with chloroform. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from ethyl acetate eluate fractions, 1-methyl-1H-pyrrolo(2,3-b)pyridine-3-carbaldehyde (4.87 g, 83%) was obtained as a yellow solid.
Quantity
5.15 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
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solvent
Reaction Step One
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4.87 g
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reactant
Reaction Step Two
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Quantity
5 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
Name
ice water—a
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

According to the procedure of Preparation 40 (b), except substituting 1-methyl-1H-pyrrolo[2,3-b]pyridine (0.7 g, 5.3 mmole) for the 1,3-dimethylindole, the title compound (0.4 g, 47%) was prepared as a white solid: MS (ES) m/e 161 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0.7 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

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